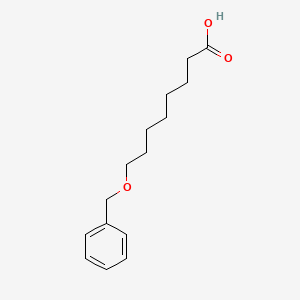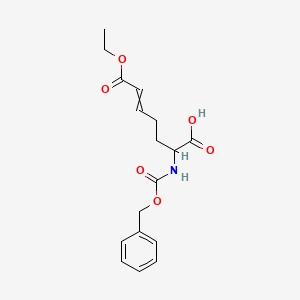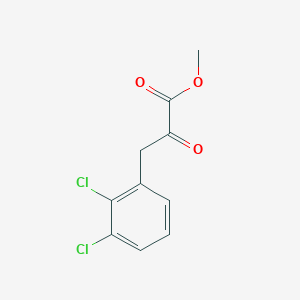
5,7-Dichloro-1-methyl-6-azaindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-1-methyl-6-azaindole: is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in various medicinal chemistry applications . The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with chlorine atoms at the 5 and 7 positions and a methyl group at the 1 position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1-methyl-6-azaindole can be achieved through various methods. One common approach involves the cyclization of hydrazones in polyphosphoric acid at elevated temperatures (160-180°C) . Another method includes the use of nicotinic acid derivatives or 2,6-dichloropyridine as starting materials, followed by a series of reactions including epoxide-opening-cyclization-dehydration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to dramatically accelerate the penultimate reaction step, making the process more efficient .
化学反应分析
Types of Reactions: 5,7-Dichloro-1-methyl-6-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
Chemistry: 5,7-Dichloro-1-methyl-6-azaindole is used as a building block in the synthesis of various biologically active molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Azaindole derivatives, including this compound, have shown significant biological activities. They are used in the development of kinase inhibitors, which are important in cancer treatment . The compound’s ability to modulate biological processes makes it a potential candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
作用机制
The mechanism of action of 5,7-Dichloro-1-methyl-6-azaindole involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of protein kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins . This inhibition can lead to the suppression of cancer cell growth and proliferation.
相似化合物的比较
- 4-Bromo-6-azaindole
- 5-Chloro-7-azaindole
- 2-Methyl-1-(phenylsulfonyl)-6-azaindole
Comparison: 5,7-Dichloro-1-methyl-6-azaindole is unique due to the presence of chlorine atoms at the 5 and 7 positions and a methyl group at the 1 position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it different from other azaindole derivatives .
属性
分子式 |
C8H6Cl2N2 |
|---|---|
分子量 |
201.05 g/mol |
IUPAC 名称 |
5,7-dichloro-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6Cl2N2/c1-12-3-2-5-4-6(9)11-8(10)7(5)12/h2-4H,1H3 |
InChI 键 |
IHPXOBGTPONPIJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=CC(=NC(=C21)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)




![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)


![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)



